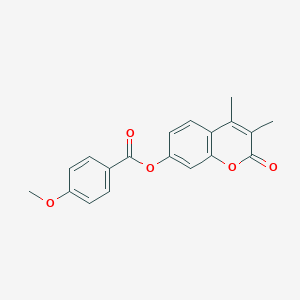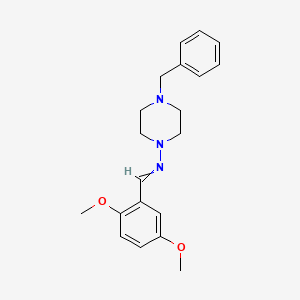
3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide, also known as INH-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of hydrazones and has been found to exhibit promising anti-cancer properties.
Wirkmechanismus
The mechanism of action of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide is not fully understood. However, it is believed that 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide induces apoptosis in cancer cells by activating the mitochondrial pathway. This pathway is responsible for regulating the process of apoptosis, and the activation of this pathway leads to the activation of caspases, which are enzymes that play a crucial role in the process of apoptosis. 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide has been found to have several biochemical and physiological effects. Studies have shown that 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide can induce oxidative stress in cancer cells, leading to their death. Additionally, 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide has been shown to inhibit the expression of certain genes that are involved in the growth and proliferation of cancer cells. 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide has also been found to have anti-inflammatory properties, which may contribute to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide has been found to be effective against a wide range of cancer types, making it a versatile compound for cancer research. However, one of the limitations of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide. One potential direction is to investigate the efficacy of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide in combination with other anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide and to identify its molecular targets. Another potential direction is to investigate the potential of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide as a therapeutic agent for other diseases, such as neurodegenerative diseases and inflammatory disorders. Overall, the potential of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide as a therapeutic agent warrants further investigation.
In conclusion, 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide is a promising compound that has shown potential as an anti-cancer agent. Its simple synthesis method, versatility, and potential therapeutic applications make it an attractive candidate for further research. The biochemical and physiological effects of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide, as well as its advantages and limitations for lab experiments, highlight its potential as a therapeutic agent. Further research is needed to fully understand the mechanism of action of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide and to identify its molecular targets, as well as to investigate its potential as a therapeutic agent for other diseases.
Synthesemethoden
3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide can be synthesized using a simple reaction between isonicotinoyl hydrazide and 2-methylbenzaldehyde. The reaction is carried out in the presence of acetic acid and ethanol, and the resulting product is purified through recrystallization. The synthesis of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide is relatively straightforward and can be accomplished using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide has been extensively studied for its potential anti-cancer properties. Several studies have shown that 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide has been found to be effective against a wide range of cancer types, including breast cancer, lung cancer, and colon cancer. Additionally, 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide has been shown to inhibit the growth and proliferation of cancer cells, making it a potential chemotherapeutic agent.
Eigenschaften
IUPAC Name |
N-[(E)-[4-(2-methylanilino)-4-oxobutan-2-ylidene]amino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-5-3-4-6-15(12)19-16(22)11-13(2)20-21-17(23)14-7-9-18-10-8-14/h3-10H,11H2,1-2H3,(H,19,22)(H,21,23)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXAHVPMAWDXOX-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(=NNC(=O)C2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C/C(=N/NC(=O)C2=CC=NC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-N-(2-methylphenyl)-3-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-methyl-3-({3-[(4-methylphenyl)thio]propanoyl}amino)benzoate](/img/structure/B5696318.png)
![4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine](/img/structure/B5696328.png)
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-methanesulfonamide](/img/structure/B5696329.png)
![4-[allyl(methylsulfonyl)amino]-N-cyclopentylbenzamide](/img/structure/B5696331.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-propoxybenzamide](/img/structure/B5696349.png)

![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5696375.png)
![3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696383.png)

![2-[(2-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5696395.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696408.png)
